molecular formula C11H17N3O2 B3210011 Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate CAS No. 1060801-11-7

Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate

Cat. No.: B3210011
CAS No.: 1060801-11-7
M. Wt: 223.27 g/mol
InChI Key: YPNVVPJRVWGFTH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate is a chemical compound with the molecular formula C11H17N3O2. It is a derivative of pyridine and carbamate, featuring a tert-butyl group, an aminomethyl group, and a pyridin-2-ylcarbamate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate typically involves the protection of the amine group using a tert-butyl carbamate protecting group. One common method involves the reaction of 3-(aminomethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyridin-2-ylcarbamate moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(aminomethyl)pyridin-2-ylcarbamate is unique due to its combination of a pyridine ring and a carbamate protecting group. This structure provides specific chemical reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)pyridin-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-8(7-12)5-4-6-13-9/h4-6H,7,12H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNVVPJRVWGFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192599
Record name 1,1-Dimethylethyl N-[3-(aminomethyl)-2-pyridinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-11-7
Record name 1,1-Dimethylethyl N-[3-(aminomethyl)-2-pyridinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[3-(aminomethyl)-2-pyridinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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